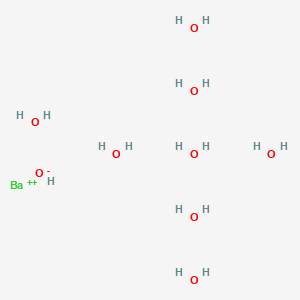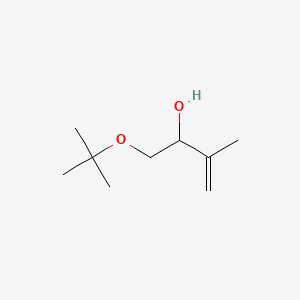
Barium(2+);hydroxide;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);hydroxide;octahydrate, also known as barium hydroxide octahydrate, is a chemical compound with the formula Ba(OH)₂·8H₂O. It is a white crystalline solid that is highly soluble in water and forms a strong alkaline solution. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium hydroxide octahydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is highly exothermic and produces barium hydroxide, which crystallizes as the octahydrate form: [ \text{BaO} + 9\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} ] Alternatively, barium sulfide (BaS) can be reacted with water to produce barium hydroxide: [ \text{BaS} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ] The octahydrate form is typically used because it is more stable and easier to handle .
Industrial Production Methods
In industrial settings, barium hydroxide octahydrate is produced by reacting barium oxide with water. The process involves careful control of reaction conditions to ensure the formation of the octahydrate form. The resulting product is then purified and crystallized to obtain high-purity barium hydroxide octahydrate .
Chemical Reactions Analysis
Types of Reactions
Barium hydroxide octahydrate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form barium salts and water.
Decomposition: Decomposes to barium oxide and water when heated to 800°C.
Precipitation Reactions: Forms insoluble barium carbonate when reacted with carbon dioxide.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form barium chloride and water.
Carbon Dioxide: Reacts with carbon dioxide to form barium carbonate.
Heat: Decomposes to barium oxide and water at high temperatures.
Major Products Formed
Barium Chloride: Formed from the reaction with hydrochloric acid.
Barium Carbonate: Formed from the reaction with carbon dioxide.
Barium Oxide: Formed from the decomposition of barium hydroxide at high temperatures.
Scientific Research Applications
Barium hydroxide octahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and titrations.
Biology: Employed in the preparation of biological samples and as a catalyst in biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Used in the production of ceramics, glass, and other materials.
Mechanism of Action
Barium hydroxide octahydrate exerts its effects primarily through its strong alkaline nature. It dissociates in water to release hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The compound’s ability to form barium salts with different anions also contributes to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
Calcium Hydroxide: Similar in its alkaline properties but less soluble in water.
Strontium Hydroxide: Also forms strong alkaline solutions but has different solubility and reactivity characteristics.
Magnesium Hydroxide: Less soluble in water and used primarily as an antacid and laxative.
Uniqueness
Barium hydroxide octahydrate is unique due to its high solubility in water and its ability to form stable octahydrate crystals. These properties make it particularly useful in applications requiring a strong alkaline solution and in the synthesis of other barium compounds .
Properties
Molecular Formula |
BaH17O9+ |
|---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
barium(2+);hydroxide;octahydrate |
InChI |
InChI=1S/Ba.9H2O/h;9*1H2/q+2;;;;;;;;;/p-1 |
InChI Key |
OSYYNBAAGHRVOO-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.O.O.[OH-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)






